N-(4-Methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
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Overview
Description
N-(4-Methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a heterocyclic compound that features a thiazole ring and a quinazoline moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves the formation of the thiazole ring followed by the construction of the quinazoline moiety. One common method involves the reaction of 2-aminothiazole with appropriate aldehydes or ketones to form the thiazole ring. This intermediate is then reacted with anthranilic acid derivatives under specific conditions to form the quinazoline ring .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and controlled reaction environments to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The quinazoline moiety can be reduced to form dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazoline derivatives, and various substituted thiazole derivatives .
Scientific Research Applications
N-(4-Methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other bioactive molecules
Mechanism of Action
The mechanism of action of N-(4-Methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The quinazoline moiety may also play a role in binding to specific proteins, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and quinazoline derivatives, such as:
- N-(5-(N-aminocarbamoyl)-4-methyl(1,3-thiazol-2-yl))benzamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- N-(5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl)-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide
Uniqueness
N-(4-Methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its specific combination of the thiazole and quinazoline rings, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-8-6-19-13(16-8)17-12(18)11-9-4-2-3-5-10(9)14-7-15-11/h6-7H,2-5H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETYBCHNNWOCSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=NC=NC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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